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Disclaimer: The following document is a template for a long-term protective efficacy study of

LB30057. LB30057 is a selective oral thrombin inhibitor identified in preclinical studies.[1] As

there is limited publicly available clinical data on LB30057, this protocol is based on

established principles for the development of novel oral anticoagulants (NOACs) for the

prevention of stroke in patients with non-valvular atrial fibrillation (AF). Specific parameters,

such as dosing, are assumed based on the profiles of similar drugs in this class and would

require confirmation in Phase I and II clinical trials.

Introduction
LB30057 is a potent and selective, orally bioavailable benzamidrazone-based direct thrombin

inhibitor.[1][2] Thrombin is a key enzyme in the coagulation cascade, and its inhibition is a

validated therapeutic strategy for the prevention and treatment of thromboembolic disorders.

Non-valvular atrial fibrillation (AF) is a major risk factor for ischemic stroke, and long-term oral

anticoagulation is the standard of care for stroke prevention in this patient population. This

document outlines the design and protocols for a pivotal Phase III clinical trial to evaluate the

long-term protective efficacy and safety of LB30057 for the prevention of stroke and systemic

embolism in patients with non-valvular AF.
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Scientific Rationale
Direct oral anticoagulants have emerged as effective and safe alternatives to vitamin K

antagonists (VKAs) for stroke prevention in AF. By directly inhibiting thrombin, LB30057 is

expected to provide predictable and stable anticoagulation without the need for frequent

monitoring. This study is designed to demonstrate that LB30057 is at least non-inferior to the

standard of care, warfarin, in preventing thromboembolic events, while offering a potentially

improved safety profile, particularly with respect to bleeding risks.

Study Objectives
Primary Objective:

To evaluate whether long-term treatment with LB30057 is non-inferior to adjusted-dose

warfarin in preventing the composite endpoint of stroke (ischemic or hemorrhagic) and

systemic embolism in patients with non-valvular atrial fibrillation.

Secondary Objectives:

To compare the rates of individual components of the primary efficacy endpoint (stroke,

systemic embolism).

To assess the superiority of LB30057 compared to warfarin for the primary efficacy endpoint,

if non-inferiority is established.

To evaluate the safety of LB30057 compared to warfarin, with a focus on the incidence of

major and clinically relevant non-major bleeding events.

To assess all-cause mortality.

To evaluate the pharmacokinetic and pharmacodynamic profile of LB30057 in the target

patient population.

Study Design
This is a Phase III, multicenter, randomized, double-blind, double-dummy, active-controlled,

parallel-group, non-inferiority trial.
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Study Population: Patients with documented non-valvular atrial fibrillation and at least one

additional risk factor for stroke.

Randomization: Eligible patients will be randomized in a 1:1 ratio to receive either LB30057
or warfarin.

Blinding: A double-dummy design will be used to maintain blinding. Patients in the LB30057
group will receive active LB30057 and a placebo international normalized ratio (INR)

monitoring and sham dose adjustments. Patients in the warfarin group will receive active

warfarin with active INR monitoring and dose adjustments, and a placebo for LB30057.

Study Duration: Patients will be treated for a minimum of 12 months and up to 36 months, or

until a pre-specified number of primary endpoint events have occurred.

Subject Selection Criteria
Inclusion Criteria:

Age ≥ 18 years.

Documented non-valvular atrial fibrillation (paroxysmal, persistent, or permanent).

At least one of the following risk factors for stroke:

Previous stroke, transient ischemic attack (TIA), or systemic embolism

Left ventricular ejection fraction < 40% or symptomatic heart failure

Age ≥ 75 years

Age 65-74 years with diabetes mellitus, hypertension, or coronary artery disease

Written informed consent.

Exclusion Criteria:
Moderate to severe mitral stenosis or a mechanical prosthetic heart valve.

Stroke within the last 14 days.
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Severe renal impairment (Creatinine Clearance < 30 mL/min).

Active clinically significant bleeding or high risk of bleeding.

Concomitant use of other anticoagulants or potent P-glycoprotein inhibitors/inducers.

Pregnancy or breastfeeding.

Treatment and Dosing
LB30057 Arm: Based on assumed preclinical and early clinical data, a fixed oral dose of 150

mg twice daily will be administered. A lower dose of 110 mg twice daily will be considered for

patients with moderate renal impairment or other risk factors for bleeding. [Note: These

doses are hypothetical and would need to be confirmed in Phase I and II studies.]

Warfarin Arm: Warfarin will be administered orally at a dose adjusted to maintain a target INR

of 2.0-3.0. INR monitoring will be performed at least monthly.

Efficacy and Safety Endpoints
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Endpoint Type Endpoint Definition

Primary Efficacy

Composite of stroke (ischemic

or hemorrhagic) and systemic

embolism

Stroke: Acute onset of a focal

neurological deficit of

presumed vascular cause

lasting >24 hours. Systemic

Embolism: Acute vascular

occlusion of an extremity or

organ, confirmed by imaging or

pathology.

Secondary Efficacy
Individual components of the

primary endpoint
Stroke, Systemic Embolism

All-cause mortality Death from any cause

Primary Safety

Composite of major and

clinically relevant non-major

bleeding events

Major Bleeding: Clinically overt

bleeding accompanied by a fall

in hemoglobin of ≥2 g/dL,

transfusion of ≥2 units of

packed red blood cells,

occurring in a critical site, or

resulting in death. Clinically

Relevant Non-Major Bleeding:

Overt bleeding not meeting the

criteria for major bleeding but

resulting in medical

intervention, unscheduled

contact with a physician,

interruption or discontinuation

of study drug, or discomfort or

impairment of activities of daily

living.

Secondary Safety
Individual components of the

primary safety endpoint

Major bleeding, Clinically

relevant non-major bleeding

Other adverse events Any untoward medical

occurrence in a patient
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administered a pharmaceutical

product.

Experimental Protocols
Pharmacokinetic (PK) and Pharmacodynamic (PD)
Analysis

Objective: To characterize the PK and PD of LB30057 in the target population.

Methodology:

Sparse blood samples will be collected from a subset of patients at pre-specified time

points (e.g., trough and peak concentrations).

Plasma concentrations of LB30057 will be determined using a validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method.

Coagulation parameters, including activated partial thromboplastin time (aPTT) and ecarin

clotting time (ECT), will be measured at the same time points.

Population PK/PD modeling will be performed to evaluate the relationship between drug

exposure and anticoagulant effect, and to identify covariates influencing PK and PD

variability.

Adjudication of Clinical Endpoints
Objective: To ensure accurate and unbiased assessment of efficacy and safety endpoints.

Methodology:

An independent Clinical Endpoint Committee (CEC), blinded to treatment allocation, will

be established.

All potential efficacy and safety endpoint events will be reported by investigators and

submitted to the CEC for review.
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The CEC will adjudicate all events based on pre-defined criteria and source

documentation.

Statistical Analysis
Sample Size: The sample size will be calculated to provide at least 90% power to

demonstrate the non-inferiority of LB30057 compared to warfarin for the primary efficacy

endpoint.

Primary Efficacy Analysis: The primary analysis will be a time-to-first-event analysis using a

Cox proportional hazards model in the intention-to-treat (ITT) population. The non-inferiority

margin will be pre-specified based on regulatory guidelines.

Superiority Analysis: If non-inferiority is established, a test for superiority will be performed.

Safety Analysis: The incidence of bleeding events and other adverse events will be

compared between the two treatment groups using appropriate statistical methods.
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Caption: Mechanism of action of LB30057 in the coagulation cascade.
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Caption: Workflow for the Phase III clinical trial of LB30057.
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Caption: Relationship between efficacy, safety, and overall study outcome.
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[https://www.benchchem.com/product/b1674644#long-term-protective-efficacy-study-design-
for-lb30057]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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